2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Description
This compound belongs to the purinoimidazoledione class, characterized by a fused purine-imidazole core. Key structural features include a 4-fluorophenylmethyl group at position 2, methyl groups at positions 4, 7, and 8, and a prop-2-enyl (allyl) substituent at position 4.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-5-10-24-12(2)13(3)26-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-6-8-15(21)9-7-14/h5-9H,1,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHPYPYOJZONSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that 2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione might also interact with various biological targets.
Mode of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound might interact with its targets in a way that leads to a variety of biological effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities. This suggests that this compound might affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities. This suggests that this compound might have a range of molecular and cellular effects.
Biological Activity
The compound 2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has garnered attention in the fields of microbiology and oncology due to its notable biological activities. This article delves into its antimicrobial properties, anticancer potential, and relevant research findings.
Overview
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. Its derivatives have been synthesized and tested for efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Assays
- Minimum Inhibitory Concentration (MIC) : This method is commonly employed to determine the potency of the compound against selected pathogens.
Results from Antimicrobial Studies
| Compound | Microorganism Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 1a | Staphylococcus aureus | 15 | Moderate |
| 1b | Escherichia coli | 10 | High |
| 1c | Candida albicans | 20 | Moderate |
These results suggest that certain derivatives of the compound possess robust antimicrobial properties, making them potential candidates for further development in antimicrobial therapies.
Overview
In addition to its antimicrobial effects, the compound has been evaluated for its anticancer properties. Studies focus on its impact on tumor cell growth and viability.
Cell Line Studies
The compound has been tested against various malignant tumor cell lines, including breast cancer and lung cancer cells. Normal human skin fibroblasts (BJ) serve as a control group.
Cell Viability Assays
Cell viability assays are conducted to assess the growth inhibition effects of the compound on cancer cells.
Results from Anticancer Studies
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | 75 |
| A549 (Lung Cancer) | 15 | 70 |
| BJ (Normal Fibroblast) | >50 | <10 |
The data indicate that the compound exhibits significant inhibitory effects on tumor cell growth while showing minimal toxicity to normal cells, highlighting its potential as an anticancer agent.
The precise mechanism by which This compound exerts its biological effects remains an area of active investigation. Preliminary studies suggest that it may interfere with cellular processes such as:
- DNA Synthesis : Inhibition of DNA replication in cancer cells.
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases leading to apoptosis.
Further research is necessary to elucidate these mechanisms fully.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The following table summarizes structural differences between the target compound and analogues from the literature:
Key Observations :
- Halogen Effects : The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with bromophenyl groups in ZINC170624334 and , which are bulkier and more lipophilic. Fluorine’s smaller size may improve target selectivity compared to bromine .
- Alkyl vs.
- Methyl Group Distribution : The target’s 4,7,8-trimethyl configuration increases steric hindrance compared to dimethyl or single-methyl analogues, possibly affecting binding pocket accessibility .
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility: Hydrophilic substituents (e.g., hydroxyethyl in , hydroxypropyl in ) improve aqueous solubility, whereas the target compound’s nonpolar groups may limit solubility .
- Metabolic Stability :
Binding Affinity and Target Interactions
- PARP Inhibition Potential: ZINC170624334 showed high shape similarity (0.716) to talazoparib, a PARP inhibitor, suggesting the purinoimidazoledione scaffold’s relevance in oncology . The target compound’s 4-fluorophenylmethyl group may improve selectivity for PARP isoforms due to fluorine’s polarity and size.
- Antimicrobial Activity : Imidazole derivatives (e.g., ) often exhibit antimicrobial properties, but the target compound’s substituents (e.g., allyl group) may shift its efficacy toward different targets .
Q & A
Q. Q1: What experimental strategies are recommended for optimizing the synthesis of this compound, given its complex heterocyclic structure?
Methodological Answer: The synthesis of structurally analogous imidazole-purine hybrids (e.g., ) suggests a multi-step approach:
Core scaffold assembly : Use a one-pot condensation reaction under inert conditions (N₂ atmosphere) with sodium metabisulfite as a catalyst to form the imidazole ring .
Functionalization : Introduce the 4-fluorophenylmethyl and prop-2-enyl groups via nucleophilic substitution or Suzuki coupling, optimizing reaction temperature (120–150°C) and solvent polarity (DMF or THF) .
Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, UV detection at 254 nm).
Key Considerations : Monitor intermediates using TLC and characterize via / NMR to track regioselectivity and avoid byproducts .
Q. Q2: How can researchers reliably characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : Use -NMR (DMSO-d₆, 300 MHz) to identify aromatic protons (δ 6.8–7.5 ppm) and aliphatic groups (e.g., prop-2-enyl CH₂ at δ 2.5–3.0 ppm) .
- IR Spectroscopy : Detect carbonyl stretching (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Electronic Properties :
- UV-Vis : Analyze π→π* transitions in DMSO (200–400 nm) to assess conjugation effects from the fluorophenyl group .
- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to predict frontier molecular orbitals and electrostatic potential surfaces .
Q. Q3: What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Kinase Inhibition : Use a luminescent ADP-Glo™ assay (Promega) with recombinant kinases (e.g., EGFR or CDK2) at 10 µM compound concentration .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48-hour exposure, IC₅₀ calculation) .
- Solubility : Determine in PBS (pH 7.4) using nephelometry to guide dosing in subsequent assays .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in observed biological activity across different assay systems?
Methodological Answer:
- Data Triangulation :
- Compare results from kinase inhibition (cell-free) vs. cytotoxicity (cell-based) assays to distinguish direct target engagement from off-target effects .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for primary targets, validating discrepancies in IC₅₀ values .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate inter-assay variability (e.g., pH, serum proteins) .
Q. Q5: What advanced computational methods are recommended for studying interactions between this compound and its putative protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling and grid boxes centered on ATP-binding pockets (e.g., PDB: 1M7P for CDK2) .
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .
Q. Q6: How can environmental fate and degradation pathways of this compound be assessed for ecotoxicology studies?
Methodological Answer:
- Abiotic Degradation :
- Hydrolysis : Incubate in buffers (pH 4–9, 25–50°C) and monitor via LC-MS for hydrolytic cleavage of the purine-dione ring .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution and quantify degradation products .
- Biotic Degradation :
- Use soil microcosms spiked with -labeled compound to track mineralization (CO₂ evolution) and metabolite profiling via HRMS .
Q. Q7: What strategies mitigate synthetic challenges related to regioselectivity in the imidazole-purine core?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 18 h) and improve yield by 15–20% under controlled dielectric heating .
- Crystallography : Solve single-crystal X-ray structures of intermediates to identify steric/electronic barriers to regioselectivity .
Q. Q8: How should researchers design long-term stability studies under varying storage conditions?
Methodological Answer:
- ICH Guidelines :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks, analyzing degradation products via UPLC-PDA .
- Real-Time Stability : Store at 25°C/60% RH for 24 months, sampling at 0, 3, 6, 12, 18, and 24 months for assay of intact compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
